4-Octyl itaconate-13C5-1: A Technical Guide for Researchers
4-Octyl itaconate-13C5-1: A Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
4-Octyl itaconate-13C5-1 is the carbon-13 isotopically labeled version of 4-Octyl itaconate (4-OI), a cell-permeable derivative of the endogenous metabolite itaconate. Itaconate is produced in activated macrophages and other immune cells and functions as a key immunomodulatory molecule. Due to the cell-impermeable nature of itaconate, 4-OI has become an invaluable tool for studying the intracellular effects of itaconate. The incorporation of five carbon-13 atoms in 4-Octyl itaconate-13C5-1 makes it an ideal internal standard or tracer for quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise tracking and quantification in complex biological samples.[1]
This technical guide provides an in-depth overview of 4-Octyl itaconate-13C5-1, its mechanism of action, and its applications in research, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | 4-OI-13C5-1 | [1] |
| Appearance | Crystalline solid | Cayman Chemical |
| Molecular Formula | ¹³C₅C₈H₂₂O₄ | MedChemExpress |
| Molecular Weight | 247.31 g/mol | MedChemExpress |
| Purity | ≥98% | Cayman Chemical |
| Solubility | Soluble in DMSO (approx. 30 mg/mL) and ethanol. | Cayman Chemical |
| Storage | Store at -20°C. | Cayman Chemical |
Mechanism of Action
4-Octyl itaconate exerts its biological effects primarily through two key mechanisms: activation of the Nrf2 antioxidant response pathway and inhibition of the STING-mediated inflammatory pathway.
Nrf2/KEAP1 Pathway Activation
4-OI is a potent activator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. 4-OI, being an electrophilic molecule, directly modifies specific cysteine residues on KEAP1 through a process called alkylation. This covalent modification leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction and leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and anti-inflammatory genes.
STING Pathway Inhibition
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA from pathogens or damaged host cells. Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines. Recent studies have shown that 4-OI can directly alkylate cysteine residues on STING, specifically at sites Cys65, Cys71, Cys88, and Cys147.[2] This modification inhibits the phosphorylation and subsequent activation of STING, thereby dampening the downstream inflammatory signaling cascade.
Quantitative Data
The following tables summarize quantitative data from various studies investigating the effects of 4-Octyl itaconate.
Table 1: Effects of 4-OI on Cytokine Production in Macrophages
| Cell Type | Stimulant | 4-OI Concentration (µM) | Cytokine | % Inhibition | Reference |
| BMDM | LPS (100 ng/mL) | 125 | IL-1β | ~75% | [3] |
| BMDM | LPS (100 ng/mL) | 125 | TNF-α | ~50% | [3] |
| THP-1 | LPS (1 µg/mL) | 50 | IL-6 | ~60% | [4] |
| THP-1 | LPS (1 µg/mL) | 50 | TNF-α | ~50% | [4] |
Table 2: Effects of 4-OI on Nrf2 Target Gene Expression
| Cell Type | 4-OI Concentration (µM) | Gene | Fold Induction (mRNA) | Reference |
| THP-1 | 50 | HO-1 | ~8 | [4] |
| THP-1 | 50 | NQO1 | ~4 | [4] |
| BMDM | 125 | Gclm | ~3 | [5] |
| BMDM | 125 | Hmox1 | ~10 | [5] |
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
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Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Differentiate cells for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.
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THP-1 (human monocytic cell line): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Differentiate into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
Treatment with 4-Octyl itaconate-13C5-1:
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Prepare a stock solution of 4-Octyl itaconate-13C5-1 in DMSO (e.g., 100 mM).
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Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25, 50, 125 µM).
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Pre-treat cells with the 4-OI-13C5-1 working solution for a specified period (e.g., 2-4 hours) before stimulation with an inflammatory agent like LPS.
Quantitative Real-Time PCR (qRT-PCR)
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RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
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cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
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qPCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
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Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the 2-ΔΔCt method.
Western Blotting
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Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
LC-MS for Metabolomics
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Metabolite Extraction: Quench cell metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
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Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
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LC-MS Analysis: Inject the reconstituted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.
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Data Analysis: Process the raw data using specialized software to identify and quantify metabolites, using 4-Octyl itaconate-13C5-1 as an internal standard for the quantification of unlabeled 4-OI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-octyl itaconate as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Immunomodulatory Metabolite Itaconate Modifies NLRP3 and Inhibits Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
